Product packaging for (-)-Argemonine(Cat. No.:)

(-)-Argemonine

Cat. No.: B1200896
M. Wt: 355.4 g/mol
InChI Key: QEOWCPFWLCIQSL-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Argemonine is a natural tetrahydroisoquinoline alkaloid isolated from plant species such as Argemone platyceras . It is a pavine-type alkaloid with a molecular formula of C21H25NO4 and an average molecular mass of 355.434 g/mol . This compound is of significant interest in pharmacological research, particularly in neuroscience. Studies have shown that this compound acts as an inhibitor of key enzymes involved in neurodegenerative pathologies. It exhibits dose-dependent inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine . Furthermore, it has been identified as an inhibitor of prolyl oligopeptidase (POP), an enzyme linked to the processing of neuropeptides and cognitive function . These dual inhibitory properties make this compound a promising scaffold for investigating new therapeutic approaches for Alzheimer's disease . The compound's intricate spirocyclic structure also makes it a compelling subject for research in organic chemistry, with several enantioselective total syntheses having been developed to provide access to this natural product . FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO4 B1200896 (-)-Argemonine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(1S,9S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m0/s1

InChI Key

QEOWCPFWLCIQSL-IRXDYDNUSA-N

SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC

Isomeric SMILES

CN1[C@H]2CC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC

Synonyms

argemonine
argemonine hemihydrate

Origin of Product

United States

Isolation and Advanced Analytical Methodologies for Argemonine

Methodological Approaches for Isolation from Botanical Sources (e.g., Argemone Species)

The isolation of (-)-Argemonine from botanical sources, primarily species of the Argemone genus like Argemone mexicana and Argemone platyceras, involves a series of extraction and purification steps. smolecule.commdpi.com The general approach begins with the collection and processing of plant material, which can include the roots, stems, leaves, and capsules. mdpi.comdoctorlib.org

A common initial step is the extraction of the dried and powdered plant material with an organic solvent. Ethanol is frequently used for this purpose. mdpi.com The process often involves maceration, where the plant material is soaked in the solvent for an extended period, such as 48 hours, to draw out the alkaloids and other phytochemicals. mdpi.comresearchgate.net Following maceration, the mixture is filtered, and the solvent is evaporated to yield a crude extract. mdpi.com

To separate the tertiary alkaloids, including this compound, from the crude extract, an acid-base extraction is typically performed. The crude extract is suspended in water, acidified (for example, with 2% HCl), and then filtered. The acidic aqueous solution, which now contains the protonated alkaloids, is then made alkaline (e.g., with 10% Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in nonpolar organic solvents. The alkaloids are then exhaustively extracted from the aqueous solution using a solvent like chloroform (B151607). mdpi.com

Further purification is necessary to isolate this compound from other co-extracted alkaloids. Column chromatography is a principal technique used for this separation. mdpi.com The concentrated alkaloid fraction is loaded onto a column packed with an adsorbent like alumina. A gradient of solvents with increasing polarity, such as light petrol, chloroform, and ethanol, is then passed through the column to elute the different alkaloids at different rates. mdpi.com Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the desired compound. mdpi.com Preparative thin-layer chromatography can be used as a final purification step to obtain pure this compound. mdpi.com

An alternative to traditional solvent extraction is the use of sequential extraction with solvents of increasing polarity, which can yield a higher content of certain phytochemicals. ijper.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and spectrometric techniques. mdpi.comarxiv.org These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. youtube.comchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the structure of organic molecules. nd.eduoutsourcedpharma.com

¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, ¹H NMR spectra help to identify the aromatic protons, methoxy (B1213986) group protons, and the protons of the pavine (B1216701) skeleton. researchgate.net

¹³C NMR (Carbon-13 NMR): This technique reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups (e.g., aromatic, aliphatic, methoxy carbons). researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. outsourcedpharma.comuniversalclass.com It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. universalclass.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues, corroborating data from other spectroscopic methods. chemrxiv.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze complex mixtures and identify individual components like this compound. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. universalclass.com The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching of aromatic and aliphatic groups, C-O stretching of the methoxy groups, and C-N stretching of the amine. chemrxiv.org

Optical Rotation: Since this compound is a chiral molecule, its optical activity is measured using a polarimeter. The specific rotation value helps to distinguish it from its enantiomer, (+)-Argemonine, and confirms the stereochemistry of the isolated compound. mdpi.com

The collective data from these techniques, when compared with literature values for known compounds, allows for the unambiguous structural elucidation and identification of this compound. mdpi.comresearchgate.net

Chromatographic and Other Advanced Analytical Techniques in Argemonine (B1202060) Research

Chromatography is an indispensable analytical technique for the separation, identification, and quantification of this compound from complex mixtures like plant extracts. khanacademy.org Various chromatographic methods are employed, each operating on the principle of differential partitioning of components between a stationary phase and a mobile phase. nih.govmetwarebio.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique widely used in the analysis of alkaloids. nih.govijpsjournal.com It utilizes a liquid mobile phase and a stationary phase packed in a column. For this compound analysis, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. A detector, such as a UV-Vis detector, is used to identify and quantify the compound as it elutes from the column. nih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. excedr.com While some alkaloids may require derivatization to increase their volatility, GC coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and identification. excedr.com GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. numberanalytics.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for both qualitative and semi-quantitative analysis. ijpsjournal.com It is often used to monitor the progress of extraction and purification processes, and to identify the presence of this compound by comparing its retention factor (Rf) value with that of a standard. nih.gov

Advanced Analytical Techniques: The field of analytical chemistry is continuously evolving, with the development of more sophisticated techniques that offer enhanced sensitivity, selectivity, and speed. numberanalytics.comsu.se

Ultra-High-Performance Liquid Chromatography (UHPLC): This is an advancement of HPLC that uses columns with smaller particle sizes, resulting in faster analysis times and improved resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These hyphenated techniques are extremely powerful for the analysis of complex biological matrices. researchgate.net LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. researchgate.net LC-MS/MS adds another stage of mass analysis, which provides even greater selectivity and structural information, making it ideal for trace-level detection and quantification of this compound in plant tissues or biological samples. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. ijpsjournal.com It can be advantageous for the separation of chiral compounds like this compound.

These advanced techniques are crucial for modern research on this compound, enabling more precise and detailed investigations into its occurrence, metabolism, and interactions within biological systems. utas.edu.au

TechniquePrincipleApplication in this compound Research
Column Chromatography Separation based on differential adsorption to a solid stationary phase.Primary purification of this compound from crude plant extracts. mdpi.com
Thin-Layer Chromatography (TLC) Separation on a planar stationary phase based on differential partitioning.Monitoring purification, identification by comparing Rf values. mdpi.comijpsjournal.com
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed column.Quantification and purification with high resolution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of this compound and related alkaloids. mdpi.comnumberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by mass analysis.Highly sensitive detection and identification in complex matrices. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Complete structural elucidation (¹H, ¹³C, 2D NMR). nd.eduresearchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determination of molecular weight and formula, structural fragmentation analysis. outsourcedpharma.com
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups. universalclass.com

Biosynthesis and Biogenetic Investigations of Argemonine

Proposed Biogenetic Pathways to Pavine (B1216701) Alkaloids from Tetrahydrobenzylisoquinoline Precursors

The biosynthesis of pavine alkaloids, including (-)-argemonine, is understood to originate from (S)-reticuline, a central intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids (BIAs). scispace.comacs.orgnih.gov The proposed pathway involves several key transformations that convert the tetrahydrobenzylisoquinoline skeleton into the characteristic bridged structure of pavine alkaloids.

The journey from the amino acid L-tyrosine sets the stage for the formation of the core benzylisoquinoline structure. frontiersin.org Through a series of enzymatic reactions, L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the first committed precursor of BIA biosynthesis. acs.orgnih.govfrontiersin.org

Subsequent modifications, including O-methylation and N-methylation, lead to the formation of (S)-reticuline. acs.orgnih.gov Specifically, (S)-norcoclaurine undergoes methylation to form (S)-coclaurine, which is then N-methylated. acs.org A hydroxylation step followed by another O-methylation produces (S)-reticuline. acs.orgnih.gov From this crucial branch point, the pathway to pavine alkaloids diverges. The conversion of (S)-reticuline to the pavine skeleton is thought to proceed through an intramolecular oxidative coupling reaction.

Enzymatic Components and Mechanistic Insights in Biosynthesis

The enzymatic machinery responsible for the biosynthesis of this compound and other pavine alkaloids involves several classes of enzymes, primarily oxidoreductases and methyltransferases. frontiersin.org

Key enzymes in the upstream pathway leading to the tetrahydrobenzylisoquinoline precursor (S)-reticuline include:

Norcoclaurine synthase (NCS): Catalyzes the pivotal condensation reaction to form the benzylisoquinoline backbone. acs.orgnih.govfrontiersin.org

O-methyltransferases (OMTs) and N-methyltransferases (NMTs): These enzymes are responsible for the sequential methylation steps that decorate the core structure, leading to (S)-reticuline. frontiersin.orgnih.gov

While the specific enzymes that catalyze the final cyclization to form the pavine bridge in Argemone species are not fully elucidated, studies on related enzymes provide significant insights. The berberine (B55584) bridge enzyme (BBE), a FAD-dependent oxidase, is known to catalyze the formation of an intramolecular C-C bond in the biosynthesis of other BIAs by oxidizing the N-methyl group of (S)-reticuline. scispace.comfrontiersin.org It is plausible that a similar enzyme is involved in pavine biosynthesis.

Furthermore, pavine N-methyltransferase (PavNMT) has been identified and characterized in Thalictrum flavum. nih.govnih.gov This enzyme shows a preference for substrates with a pavine scaffold, suggesting its role in the final steps of pavine alkaloid biosynthesis. nih.govnih.gov Structural studies of PavNMT have revealed key amino acid residues at the active site that are crucial for substrate recognition and the catalytic mechanism. nih.govnih.gov

Comparative Biogenetic Studies within Argemone Species

The genus Argemone comprises several species, many of which produce a diverse array of benzylisoquinoline alkaloids. mdpi.comeeer.org Comparative studies between species like Argemone mexicana and Argemone ochroleuca reveal both similarities and differences in their alkaloid profiles and biosynthetic activities. scispace.comnih.gov

Argemone mexicana, commonly known as Mexican prickly poppy, is a well-studied species that produces a variety of alkaloids, including berberine, protopine, and sanguinarine (B192314), in addition to this compound. mdpi.combohrium.comwikipedia.org Studies on the developing seedlings of A. mexicana have shown that the synthesis and accumulation of different alkaloids are temporally and spatially regulated. mdpi.combohrium.comresearchgate.netnih.gov For instance, sanguinarine is found in the roots and mature seeds, while berberine is present in both aerial and underground parts of mature plants. mdpi.com This differential distribution suggests the presence of transport mechanisms for these alkaloids within the plant. bohrium.comnih.gov

Research comparing A. mexicana and A. ochroleuca has shown that while both species produce a similar spectrum of alkaloids, the relative abundance can differ. scispace.comnih.gov These variations may be attributed to differences in the expression levels or catalytic efficiencies of the biosynthetic enzymes in each species. The presence of a wide range of alkaloids, including pavine, protoberberine, and benzophenanthridine types, within the Argemone genus points to a shared ancestral biosynthetic pathway that has undergone diversification. scispace.comeeer.org

The cohabitation of A. mexicana and A. ochroleuca in the same areas and their competitive interactions have also been studied, suggesting that the production of these alkaloids may play a role in their ecological adaptation and defense mechanisms. nih.gov

Below is a data table summarizing the key enzymes and precursors in the biosynthesis of this compound.

Component Role in Biosynthesis References
L-TyrosinePrimary metabolic precursor frontiersin.org
DopamineIntermediate derived from L-tyrosine frontiersin.org
4-hydroxyphenylacetaldehydeIntermediate derived from L-tyrosine frontiersin.org
(S)-NorcoclaurineFirst committed precursor of the benzylisoquinoline pathway acs.orgnih.govfrontiersin.org
(S)-ReticulineCentral branch-point intermediate scispace.comacs.orgnih.gov
Norcoclaurine synthase (NCS)Catalyzes the formation of (S)-norcoclaurine acs.orgnih.govfrontiersin.org
O-methyltransferases (OMTs)Catalyze methylation of hydroxyl groups frontiersin.orgnih.gov
N-methyltransferases (NMTs)Catalyze methylation of the nitrogen atom frontiersin.orgnih.gov
Berberine bridge enzyme (BBE) familyPlausible family for the oxidative cyclization to the pavine core scispace.comfrontiersin.org
Pavine N-methyltransferase (PavNMT)N-methylation of the pavine scaffold nih.govnih.gov

Total Synthesis and Synthetic Route Development for Argemonine

Historical Evolution of Synthetic Strategies

The journey to synthesize (-)-Argemonine and other pavine (B1216701) alkaloids is marked by the application and refinement of classical organic reactions. Early synthetic strategies for the core tetrahydroisoquinoline (THIQ) structure, the central scaffold of argemonine (B1202060), often relied on established name reactions. Traditional methods such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been fundamental in constructing the isoquinoline (B145761) ring system. researchgate.net

Initial approaches were often focused on achieving the racemic form of the molecule. A notable early synthesis of (±)-argemonine was accomplished from tetrahydro-6,12-methanodibenz[c,f]azocine, demonstrating a viable route to the pavine skeleton. researchgate.net Over time, the focus shifted from merely constructing the carbon skeleton to achieving greater efficiency and control. A significant challenge in early syntheses was the reliance on stoichiometric reagents, such as the use of potassium ferricyanide (B76249) for oxidation steps, which generated large amounts of chemical waste. researchgate.net This limitation spurred the development of more atom-economical and environmentally benign catalytic methods. researchgate.net

More recent synthetic strategies have diverged from purely biomimetic routes, employing modern chemical methodologies to access the target molecule. nih.gov For example, Nishigaichi and coworkers developed a modular synthesis of argemonine by coupling isoquinolines with electron-rich potassium trifluoroborate reagents under thermal or photochemical conditions, followed by reduction. researchgate.net This highlights a move towards more convergent and flexible synthetic designs. The evolution of these strategies underscores a continuous drive towards greater efficiency, stereochemical control, and the adoption of novel technologies in the total synthesis of complex alkaloids like this compound. nih.gov

Enantioselective Synthetic Methodologies

Achieving the specific stereochemistry of this compound is a critical aspect of its total synthesis. Enantioselective synthesis, which favors the formation of one specific enantiomer, is paramount as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org

A variety of enantioselective methods have been developed to produce the chiral non-racemic isoquinoline alkaloids. researchgate.net These approaches can be broadly categorized into methods using chiral auxiliaries, chiral catalysts, or starting from a chiral pool. wikipedia.org

One practical and enantioselective synthesis of this compound involves the reduction of substituted isoquinolinium salts. researchgate.net In this approach, high selectivity is achieved by carefully choosing the reducing agents and reaction conditions. Another powerful strategy is the use of asymmetric catalysis. Ruthenium-catalyzed asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines has been shown to produce chiral 1-aryl-tetrahydroisoquinoline scaffolds in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.netnih.gov This method was successfully applied to the synthesis of related aporphine (B1220529) alkaloids like (R)-nornuciferine and (R)-nuciferine, demonstrating its utility in accessing key chiral THIQ intermediates. nih.gov

The table below summarizes key findings from selected enantioselective approaches relevant to the synthesis of this compound and its core structure.

MethodKey Reagent/CatalystIntermediate/ProductEnantiomeric Excess (ee)Reference
Asymmetric Transfer HydrogenationRu-catalystChiral 1-aryl-THIQup to 99% researchgate.netnih.gov
Reduction of Isoquinolinium SaltsSpecific reducing agents1,2,3,4-tetrahydroisoquinoline derivatives82-84% researchgate.net
Chiral Phosphoric Acid CatalysisChiral phosphoric acidTetrahydroisoquinoline (THIQ)90% ee nih.gov
N-Acyliminium Ion Cyclization(S)-malic acid-derived lactamDiastereomerically controlled cyclized productHigh diastereocontrol nih.gov

These methodologies represent significant progress in the ability to synthesize the specific (-)-enantiomer of Argemonine, moving beyond racemic mixtures to precisely controlled stereochemical outcomes.

Novel Catalytic and Multi-component Approaches to the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline (THIQ) moiety is the structural cornerstone of this compound. Modern synthetic chemistry has seen the advent of powerful catalytic and multi-component reactions (MCRs) to construct this core with greater efficiency and complexity. nih.govcapes.gov.br These methods often offer advantages over classical syntheses by reducing the number of steps, improving yields, and minimizing waste. researchgate.net

Catalytic Approaches: Palladium-catalyzed cross-coupling reactions have become a mainstay in modern organic synthesis for forming carbon-carbon bonds. mdpi.com One such strategy for building the THIQ core involves the palladium-catalyzed intramolecular α-arylation of β-(N-2-iodobenzyl)-amino esters. mdpi.com This method uses a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cyclization, forming the six-membered THIQ ring in excellent yields (up to 84%). mdpi.com Other transition metals, like rhodium and ruthenium, have also been employed in catalytic reactions to synthesize THIQ derivatives. researchgate.netnih.gov For instance, Rh₂(II,II)-catalyzed reactions under mild, aerobic conditions have been developed for the synthesis of isoquinolone precursors. researchgate.net

Multi-component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants. preprints.orgnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of highly functionalized tetrahydroisoquinolines. mdpi.com Examples include domino Heck–aza-Michael reactions and Ugi-azide sequences. mdpi.com The Strecker reaction, a three-component reaction involving an aldehyde, an amine, and potassium cyanide, has been utilized as a key step in the synthesis of complex THIQ-containing molecules. mdpi.com These one-pot protocols provide a versatile and efficient means to access the THIQ skeleton, a crucial step in the total synthesis of this compound. mdpi.com

ApproachCatalyst/PromoterReaction TypeKey FeatureReference
Intramolecular α-ArylationPd(PPh₃)₄Palladium-catalyzed C-C couplingHigh yield (84%) formation of THIQ ring mdpi.com
Domino ReactionPd(0)Heck–aza-Michael reactionOne-pot, three-component synthesis of functionalized THIQs mdpi.com
Asymmetric HydrogenationRu-catalystAsymmetric transfer hydrogenationHighly enantioselective access to chiral THIQs researchgate.netnih.gov
C-H Functionalization MCRL-prolineMulti-component reactionL-proline promoted synthesis of THIQ derivatives preprints.orgnih.gov
Catellani ReactionPd/TFPPalladium-catalyzed MCRChemo- and regioselective synthesis of THIQs from aziridines mdpi.com

Regioselectivity and Stereocontrol in this compound Synthesis

Controlling regioselectivity (where on a molecule a reaction occurs) and stereocontrol (the three-dimensional arrangement of atoms) is a formidable challenge in the synthesis of complex natural products like this compound. d-nb.infoslideshare.net The specific arrangement of substituents and the precise configuration of chiral centers are crucial for the molecule's identity and function.

Regioselectivity: Achieving the correct placement of functional groups on the aromatic rings and within the heterocyclic core is essential. A lack of regiocontrol can lead to mixtures of isomers that are difficult to separate. cam.ac.uk In the context of THIQ synthesis, directed reactions are often employed. For example, Hiemstra and van Maarseveen demonstrated a regioselective Pictet-Spengler reaction where the choice of solvent could direct the cyclization to either the ortho or para position relative to a directing group on the aromatic ring. nih.gov Such control is vital for constructing the specific substitution pattern required for this compound.

Stereocontrol: Stereocontrol refers to the ability to produce a specific stereoisomer. reddit.com This is further divided into diastereocontrol (controlling the relative stereochemistry between multiple chiral centers) and enantiocontrol (controlling the absolute stereochemistry to form a single enantiomer). reddit.com In the synthesis of this compound, both are critical.

Several strategies are used to achieve stereocontrol:

Substrate-controlled reactions: Where the existing chirality in the starting material directs the formation of new stereocenters.

Auxiliary-controlled reactions: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction and is later removed. wikipedia.org

Reagent-controlled reactions: A chiral reagent or catalyst is used to favor the formation of one stereoisomer over another. wikipedia.org

An example of stereocontrol is seen in the enantioselective synthesis of a related natural product, where an N-acyliminium ion cyclization using a chiral lactam derived from (S)-malic acid proceeded with excellent diastereocontrol. nih.gov Similarly, stereocontrolled Michael additions have been key to constructing specific skeletons in related syntheses. researchgate.net The ability to execute reactions with high stereoselectivity is a hallmark of an effective total synthesis, ensuring that the final product matches the exact three-dimensional structure of the natural this compound. d-nb.info

Pharmacological Mechanisms of Action of Argemonine at the Molecular and Cellular Level

Inhibition of Specific Protein Kinases and Associated Signaling Pathways

(-)-Argemonine, a pavine (B1216701) alkaloid, has been identified as an inhibitor of protein kinases. biosynth.com Protein kinases are crucial enzymes that regulate a wide array of cellular processes, including signal transduction, metabolism, and cell division, by phosphorylating specific proteins. nih.gov The inhibition of these enzymes by this compound suggests its potential to interfere with signaling pathways that are often dysregulated in diseases like cancer. biosynth.comnih.gov

Research indicates that the anticancer activities of certain compounds are linked to their ability to inhibit protein kinases. researchgate.netresearchgate.net While the specific protein kinases directly targeted by this compound are not fully elucidated in the provided information, its classification as a protein kinase inhibitor places it in a category of molecules with significant therapeutic potential. biosynth.comresearchgate.netresearchgate.net The disruption of kinase-mediated signaling can affect various cellular functions. For instance, altered signaling pathways, such as the NF-κB and TNF-α pathways, are implicated in cancer development and inflammation. researchgate.netirjmets.com Studies on extracts containing argemonine (B1202060) have shown a reduction in the expression of TNF-α and the p65 subunit of the NF-κB signaling pathway, suggesting a potential mechanism for its anticancer effects. researchgate.netirjmets.com

Furthermore, signaling pathways like the PI3K/Akt, MAPK, and JAK/STAT pathways are central to cellular processes and are often dysregulated in disease. nih.gov The ability of a compound to modulate these pathways can have profound effects on cell fate. The precise impact of this compound on these specific pathways requires further detailed investigation.

Induction of Apoptosis and Modulation of Cell Cycle Progression in Cellular Models

This compound has been shown to induce apoptosis, or programmed cell death, and cause cell cycle arrest in cancer cells. biosynth.com Apoptosis is a critical process for removing damaged or unwanted cells, and its induction is a key strategy for many anticancer therapies. nih.govheraldopenaccess.us The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. heraldopenaccess.usmdpi.com

Studies on fractions of Argemone mexicana, which contains argemonine, have demonstrated the induction of apoptosis in various cancer cell lines, including skin epidermoid carcinoma (A431), osteosarcoma (MG-63), and cervical (HeLa) cells. researchgate.net The apoptotic characteristics observed include loss of cell viability, cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. researchgate.net Furthermore, flow cytometric analysis has revealed that these fractions can cause cell cycle arrest at the G0/G1 phase. researchgate.net The cell cycle is a tightly regulated process consisting of G1, S, G2, and M phases, and arresting the cycle at specific checkpoints can prevent cell proliferation. khanacademy.orgwikipedia.org

The induction of apoptosis by these fractions was also associated with an increase in reactive oxygen species (ROS) generation and decreased mitochondrial membrane potential. researchgate.net The study also noted increased expression of apoptotic markers such as p53, PUMA, cytochrome c, Fas, and Apaf-1. researchgate.net The p53 protein is a well-known tumor suppressor that can initiate apoptosis in response to cellular stress. researchgate.net

Modulation of Enzymatic Activities (e.g., Cholinesterases, Prolyl Oligopeptidase)

This compound has been investigated for its inhibitory effects on several enzymes, including cholinesterases and prolyl oligopeptidase (POP), which are relevant targets in the context of neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy to manage the symptoms of Alzheimer's disease. mdpi.comnih.gov In a study evaluating alkaloids from Argemone platyceras, this compound was tested for its inhibitory activity against human AChE and BChE. mdpi.comnih.govnih.gov While it did show some inhibitory effect, it was weaker than the standard drugs. mdpi.com

Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides and is implicated in neurodegeneration and other physiological processes. nih.govhelsinki.firesearchgate.net Inhibition of POP is considered a potential therapeutic approach for neurodegenerative disorders. nih.govhelsinki.fi this compound was found to be one of the more active inhibitors of POP among the compounds tested from Argemone platyceras, with an IC50 value of 337.0 ± 83.1 µM. mdpi.comresearchgate.net

The inhibitory activities of this compound against these enzymes are summarized in the table below.

EnzymeSourceSubstrate/MethodIC50 Value of this compoundReference
Acetylcholinesterase (AChE)Human Red Blood CellsEllman's method>400 µM mdpi.com
Butyrylcholinesterase (BChE)Human PlasmaEllman's method208.0 ± 29.8 µM mdpi.com
Prolyl Oligopeptidase (POP)RecombinantZ-Pro-prolinal337.0 ± 83.1 µM mdpi.comresearchgate.net

Cellular Selectivity and Differential Biological Responses

The therapeutic potential of a compound often depends on its ability to selectively target diseased cells over healthy ones. biosynth.com In the context of cancer, this compound has been noted for its ability to selectively target cancer cells. biosynth.com This selectivity is crucial for minimizing side effects in potential therapeutic applications.

The differential response of cancer cells versus normal cells to certain stressors, such as nutrient deprivation, highlights the unique metabolic vulnerabilities of tumors. nih.govnih.gov For example, some tumors are auxotrophic for the amino acid arginine due to the decreased expression of enzymes like argininosuccinate (B1211890) synthetase (ASS1). nih.gov This dependence makes them susceptible to arginine deprivation therapies. nih.gov While normal cells can often enter a quiescent state under such stress and recover, cancer cells may undergo apoptosis. nih.gov

The cytotoxic potential of fractions containing argemonine has been shown to vary across different cancer cell lines. For instance, the chloroform (B151607) fraction of Argemone mexicana exhibited different GI50 (50% growth inhibition) values against skin epidermoid carcinoma (A431), osteosarcoma (MG-63), and cervical (HeLa) cell lines, with values of 47.04 µg/ml, 91.46 µg/ml, and 102.90 µg/ml, respectively. researchgate.net This suggests a degree of cellular selectivity in its cytotoxic effects. Another study reported an IC50 value of 72±1.7 μg/ml for an ethyl acetate (B1210297) fraction of A. mexicana flowers against the HepG2 liver cancer cell line. researchgate.net

The mechanisms underlying this differential response are complex and can involve differences in gene expression, protein function, and the cellular microenvironment between cancer and normal cells. nih.govplos.org

Structure Activity Relationship Sar and Structural Modification Studies of Argemonine

Correlating Structural Features with Mechanistic Activities

(-)-Argemonine, chemically identified as 2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e] mdpi.comannulene, possesses a rigid tetracyclic pavine (B1216701) core structure. nih.gov This distinct architecture is crucial for its biological interactions. The key structural features of this compound include:

The Pavine Skeleton: A bridged dibenzocyclooctadiene ring system provides a unique three-dimensional conformation that influences its binding to biological targets.

Methoxy (B1213986) Groups: The presence and position of four methoxy groups on the aromatic rings are expected to play a significant role in its electronic properties and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

N-Methyl Group: The tertiary amine with a methyl substituent is a common feature in many biologically active alkaloids and is likely crucial for its mechanism of action, potentially through interactions with specific receptors or enzymes. nih.gov

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has shown notable cytotoxicity against M12.C3F6, RAW 264.7, and HeLa cancer cell lines. nih.gov One study reported IC₅₀ values of 2.8 µg/mL and 2.5 µg/mL on M12.C3F6 and RAW 264.7 cell lines, respectively. nih.gov In the HeLa cell line, an IC₅₀ value of 12.1 μg/mL was observed. nih.gov Importantly, the compound did not show activity against the normal L-929 cell line, suggesting a degree of selectivity for cancerous cells. nih.gov

While the precise molecular mechanisms are not fully elucidated, the SAR of related aporphine (B1220529) alkaloids suggests that the substitution pattern on the aromatic rings and the nature of the substituent on the nitrogen atom are critical for activity. For other aporphine alkaloids, variations in the number and position of hydroxyl and methoxy groups have been shown to significantly impact their anti-cancer and anti-viral activities. nih.gov It is hypothesized that the specific arrangement of the four methoxy groups in this compound is a key determinant of its observed anti-proliferative effects.

Table 1: Anti-proliferative Activity of this compound

Cell LineIC₅₀ (µg/mL)
M12.C3F62.8
RAW 264.72.5
HeLa12.1
L-929 (normal)Not Active

Data sourced from a study on the anti-proliferative activity of compounds from Argemone gracilenta. nih.gov

Derivatization Strategies and Their Impact on Molecular Interactions

Currently, there is a notable absence of published research detailing specific derivatization strategies for this compound and the subsequent impact on its molecular interactions. However, derivatization approaches applied to other isoquinoline (B145761) and aporphine alkaloids can serve as a guide for potential modifications of the this compound scaffold to explore and enhance its biological activities.

Potential derivatization strategies for this compound could include:

Demethylation/Alkylation of Methoxy Groups: Conversion of the methoxy groups to hydroxyl groups could introduce new hydrogen bonding capabilities, potentially altering target binding and selectivity. Conversely, introducing bulkier alkyl groups could probe steric limitations at the binding site.

Modification of the N-Methyl Group: N-demethylation to a secondary amine or conversion to other N-alkyl or N-acyl derivatives could significantly influence the compound's polarity, basicity, and interaction with biological targets. Studies on other alkaloids have shown that such modifications can dramatically alter pharmacological activity. nih.gov

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, nitro groups) on the aromatic rings could modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved potency and pharmacokinetic properties.

The impact of such modifications on molecular interactions would need to be evaluated through biological assays. These changes could affect the binding affinity and selectivity for specific enzymes, receptors, or DNA structures, thereby altering the mechanistic pathway of the compound.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

There are currently no specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies published for this compound. However, these computational tools are invaluable for rational drug design and could be effectively applied to understand the SAR of this compound and guide the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR):

A QSAR study on a series of this compound analogues would involve correlating variations in their chemical structures with their observed biological activities. This would entail:

Synthesizing a library of this compound derivatives with diverse structural modifications.

Evaluating their biological activity (e.g., anti-proliferative IC₅₀ values).

Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative.

Developing a mathematical model to establish a correlation between the descriptors and the biological activity.

Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Molecular Docking:

Molecular docking simulations could be employed to predict the binding orientation and affinity of this compound and its derivatives to a specific biological target. This process would involve:

Identifying a potential protein target for the anti-proliferative activity of this compound.

Obtaining or modeling the three-dimensional structure of the target protein.

Computationally "docking" this compound and its virtual derivatives into the active site of the target.

Scoring the binding poses to estimate the binding affinity and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The insights gained from molecular docking could help to explain the observed SAR and provide a structural basis for the design of new derivatives with improved binding characteristics. While no such studies have been performed on this compound, in-silico analyses have been conducted on other alkaloids to elucidate their mechanisms of action. mdpi.com

Advanced Research Perspectives and Unexplored Avenues for Argemonine

Interdisciplinary Research Frameworks for Mechanistic Elucidation

A comprehensive understanding of the biological effects of (-)-Argemonine can no longer be achieved through a single scientific lens. Future investigations will require the establishment of robust interdisciplinary research frameworks that merge diverse fields of expertise. Such frameworks are essential for a holistic exploration of how this natural product interacts with complex biological systems.

An effective interdisciplinary approach would involve the seamless integration of pharmacology, medicinal chemistry, computational biology, and systems biology. frontiersin.org This collaborative model allows for a cyclical and iterative research process. For instance, initial pharmacological screening to identify the biological effects of this compound can be followed by computational modeling and cheminformatics to predict potential molecular targets. tandfonline.comresearchgate.net These in silico predictions can then guide more focused biological assays. The insights gained from these assays can, in turn, inform the synthetic efforts of medicinal chemists to create more potent and selective analogs. This synergistic approach, where computational predictions are experimentally validated and experimental data feeds back into computational models, accelerates the process of mechanistic elucidation and drug discovery. tandfonline.com

Key Components of an Interdisciplinary Framework for this compound Research:

DisciplineContribution to Mechanistic Elucidation
Pharmacology Initial screening for biological activity, in vitro and in vivo validation of predicted targets.
Medicinal Chemistry Synthesis of this compound and its analogs, structure-activity relationship (SAR) studies.
Computational Biology & Cheminformatics In silico prediction of molecular targets, molecular docking studies, development of quantitative structure-activity relationship (QSAR) models. tandfonline.com
Systems Biology Analysis of global cellular changes in response to this compound through omics technologies, network pharmacology to understand multi-target effects. mdpi.com

This integrated strategy ensures that the research is not only comprehensive but also efficient, maximizing the potential for groundbreaking discoveries.

Potential for Novel Mechanistic Discoveries

Current knowledge regarding the mechanism of action of this compound is still in its nascent stages. While some studies have demonstrated its anti-proliferative activity against certain cancer cell lines, the precise molecular targets and signaling pathways involved remain to be fully elucidated. The unique pavinane scaffold of this compound suggests that it may interact with biological targets in a manner distinct from other well-studied isoquinoline (B145761) alkaloids.

Future research should focus on identifying the direct binding partners of this compound within the cell. Modern target identification strategies, such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction, will be instrumental in this endeavor. nih.govnih.govmdpi.com Furthermore, understanding the downstream effects of target engagement is crucial. This will involve detailed studies of signaling pathways that are modulated by this compound. For example, investigating its impact on key cellular processes such as cell cycle progression, apoptosis, and signal transduction cascades will provide a more complete picture of its biological activity.

Given that many isoquinoline alkaloids exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties, it is plausible that this compound possesses a similarly broad spectrum of bioactivities. tandfonline.com Exploring these less-investigated therapeutic areas could uncover novel applications for this compound. The complex and rigid three-dimensional structure of the pavinane skeleton may allow for highly specific interactions with protein targets, potentially leading to the discovery of new drug leads with improved selectivity and reduced off-target effects.

Advancements in Synthetic Accessibility for Analog Development

The ability to synthesize this compound and its analogs efficiently and stereoselectively is a cornerstone of future research. Advances in synthetic organic chemistry are paving the way for more practical and scalable routes to this complex molecule. An enantioselective synthesis of this compound has been reported, providing a crucial foundation for accessing optically pure material for biological studies.

The development of chemo-enzymatic synthetic strategies offers a promising avenue for improving the efficiency and sustainability of this compound synthesis. acib.at By combining the precision of enzymatic reactions with the versatility of traditional organic synthesis, it may be possible to construct the pavinane core with high stereocontrol and in fewer steps. nih.gov

Furthermore, the established synthetic routes can be adapted to create libraries of this compound analogs. By systematically modifying the functional groups on the aromatic rings and the N-methyl group, it will be possible to conduct detailed structure-activity relationship (SAR) studies. nih.govrsc.org This will not only help to identify the key structural features responsible for its biological activity but also enable the optimization of its pharmacological properties. For instance, modifications could be designed to enhance potency, improve metabolic stability, or modulate solubility. The synthesis and biological evaluation of such analogs are critical steps in the journey from a natural product hit to a viable drug candidate.

Integration of Omics and Systems Biology Approaches in Alkaloid Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of plant specialized metabolism. researchgate.netscielo.org.mx These approaches, when integrated within a systems biology framework, offer an unprecedented opportunity to understand the biosynthesis, regulation, and biological effects of alkaloids like this compound at a global level.

Transcriptome analysis of Argemone mexicana, the plant species from which this compound is isolated, has already begun to identify genes involved in the biosynthesis of related benzylisoquinoline alkaloids. scielo.org.mxresearchgate.netresearchgate.net By correlating gene expression profiles with the accumulation of specific alkaloids, it is possible to identify the enzymes responsible for their formation. This knowledge is not only of fundamental scientific interest but also provides the tools for metabolic engineering to enhance the production of desired compounds in plants or microbial hosts. frontiersin.org

Metabolomic studies of Argemone species can provide a comprehensive snapshot of the alkaloid profile, including minor and previously unidentified compounds. researchgate.net This can reveal novel pavinane alkaloids with potentially interesting biological activities. When combined with transcriptomic and proteomic data, metabolomics can help to reconstruct the complete biosynthetic network of these compounds.

Furthermore, systems biology and network pharmacology can be employed to understand the complex interactions of this compound with multiple cellular targets. mdpi.com By analyzing the global changes in the transcriptome, proteome, and metabolome of cells treated with this compound, it is possible to identify the key pathways and biological processes that are perturbed. This holistic view can reveal unexpected mechanisms of action and provide a more complete understanding of the compound's pharmacological effects.

Q & A

Q. What established methodologies are used to isolate and characterize (-)-Argemonine from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol) followed by chromatographic fractionation. Key steps include:

  • Bioactivity-guided fractionation : Active fractions are identified using assays like MTT to track anti-proliferative effects .
  • Structural characterization : NMR and GC-MS are employed to confirm identity and purity. For example, GC-MS analysis of Argemone gracilenta fractions identified fatty acid esters and alkaloids like this compound .
  • Purity validation : HPLC with UV detection ensures compound homogeneity, critical for reproducibility in pharmacological assays .

Q. What in vitro models are commonly used to evaluate this compound’s bioactivity?

Studies prioritize cancer cell lines with distinct proliferation mechanisms:

  • Murine models : M12.C3F6 (murine lymphoma) and RAW 264.7 (macrophages) are used for immune-related activity .
  • Human models : HeLa (cervical cancer) and L-929 (normal fibroblasts) assess selectivity. This compound showed IC50 values of 2.8 µg/mL (M12.C3F6) and 12.1 µg/mL (HeLa), with no toxicity in L-929 .
  • Methodological rigor : Dose-response curves (3–5 concentrations) and triplicate measurements minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from:

  • Cell line heterogeneity : Genetic drift or culture conditions alter sensitivity. For example, RAW 264.7 macrophages may exhibit varying activation states .
  • Assay protocols : MTT incubation time (e.g., 24 vs. 48 hours) impacts metabolic activity readings. Standardizing protocols per CLSI guidelines improves comparability .
  • Compound stability : Degradation during storage or dilution can reduce potency. LC-MS monitoring of stock solutions is recommended .

Q. What experimental strategies elucidate this compound’s mechanism of action in cancer cells?

Advanced approaches include:

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells. This compound induced morphological changes consistent with apoptosis in M12.C3F6 cells .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify dysregulated targets (e.g., Bcl-2 family proteins or MAPK pathways).
  • Synergy studies : Combinatorial screens with chemotherapeutics (e.g., berberine) to assess additive or synergistic effects .

Q. How should researchers design dose-response studies to account for this compound’s selectivity between cancerous and normal cells?

Key considerations:

  • Dose range : Test 0.1–100 µg/mL to capture full efficacy-toxicity profiles. For this compound, selectivity is evident at IC50 ratios >10 (e.g., 2.8 µg/mL in cancer vs. >85 µg/mL in L-929) .
  • Control groups : Include untreated cells and vehicle controls (e.g., DMSO) to isolate compound-specific effects .
  • Long-term exposure : Assess chronic toxicity over 72–96 hours to mimic therapeutic regimens.

Methodological Best Practices

Q. What statistical approaches are critical for validating this compound’s bioactivity data?

  • Non-linear regression : Calculate IC50 values using software like GraphPad Prism, ensuring R² >0.95 for curve fit validity .
  • Error reporting : Express variability as ±SD (not SEM) for biological replicates. For example, RAW 264.7 IC50 = 2.5 ± 0.3 µg/mL .
  • Power analysis : Predefine sample sizes (n ≥ 3) to achieve 80% power for detecting ≥20% inhibition .

Q. How can researchers ensure reproducibility in this compound synthesis and testing?

  • Detailed supplementary materials : Publish NMR spectra, HPLC chromatograms, and GC-MS parameters to enable replication .
  • Stability testing : Report storage conditions (e.g., -80°C in argon) and expiry timelines.
  • Interlab validation : Collaborate with independent labs to verify bioactivity in blinded studies .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s anti-proliferative efficacy be addressed?

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in hematologic vs. solid tumors) .
  • Method transparency : Compare protocols for cell passage number, serum concentration, and assay endpoints .
  • Mechanistic follow-up : Reconcile discrepancies by testing hypotheses (e.g., whether ROS generation explains variability in HeLa responses) .

Tables of Key Findings

(Described textually due to formatting constraints)

  • Table 1 : this compound’s IC50 values across cell lines (from ):

    • M12.C3F6: 2.8 µg/mL
    • RAW 264.7: 2.5 µg/mL
    • HeLa: 12.1 µg/mL
    • L-929: >85 µg/mL
  • Table 2 : Methodological variables impacting IC50 reproducibility:

    • Cell culture density: 70–80% confluency recommended.
    • MTT incubation: 4 hours optimal for formazan crystal formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.